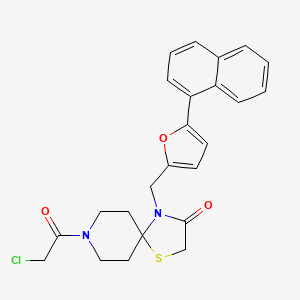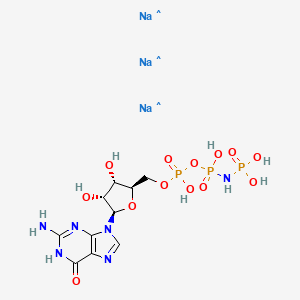
Guanylyl Imidodiphosphate (trisodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanylyl Imidodiphosphate (trisodium) is a nonhydrolyzable analog of guanosine triphosphate. It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the context of guanosine triphosphate binding, hydrolysis, and release processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanylyl Imidodiphosphate (trisodium) is synthetically prepared by modifying guanosine triphosphate. The modification involves replacing an oxygen atom in the triphosphate moiety with an amine group, creating a non-hydrolyzable linkage. This synthetic route ensures the compound’s stability and effectiveness in various biochemical applications .
Industrial Production Methods: Industrial production of Guanylyl Imidodiphosphate (trisodium) typically involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of stock solutions in buffers with a pH range of 7.0-8.5 to maintain stability. The compound is stored at low temperatures to prevent hydrolysis and degradation .
Análisis De Reacciones Químicas
Types of Reactions: Guanylyl Imidodiphosphate (trisodium) primarily undergoes binding and activation reactions rather than traditional chemical reactions like oxidation or reduction. It binds tightly to G proteins and activates adenylate cyclase in the presence of magnesium ions .
Common Reagents and Conditions:
Reagents: Magnesium ions, buffers with pH 7.0-8.5.
Conditions: Controlled temperature, typically stored at -20°C to -80°C to prevent hydrolysis.
Major Products Formed: The major product formed from the interaction of Guanylyl Imidodiphosphate (trisodium) with G proteins is the activated G protein complex, which subsequently stimulates adenylate cyclase activity .
Aplicaciones Científicas De Investigación
Guanylyl Imidodiphosphate (trisodium) has a wide range of applications in scientific research:
Chemistry: Used as a nonhydrolyzable analog of guanosine triphosphate in studies of nucleotide binding and hydrolysis.
Biology: Essential in protein synthesis research, particularly in the study of guanosine triphosphate binding, hydrolysis, and release processes.
Medicine: Utilized in the study of G protein-coupled receptor signaling pathways and their role in various physiological processes.
Industry: Applied in the development of biochemical assays and as a tool in drug discovery research .
Mecanismo De Acción
Guanylyl Imidodiphosphate (trisodium) exerts its effects by binding to G proteins in the presence of magnesium ions. This binding is irreversible and leads to the activation of the G protein complex. The activated G protein then stimulates adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). This cascade of events is crucial for various cellular signaling pathways .
Comparación Con Compuestos Similares
- Guanosine 5’-[β,γ-imido]triphosphate
- Guanosine 5’-[β,γ-methylene]triphosphate
- Guanosine 5’-[β,γ-thio]triphosphate
Comparison: Guanylyl Imidodiphosphate (trisodium) is unique due to its nonhydrolyzable nature, which makes it a stable analog of guanosine triphosphate. Unlike other similar compounds, it binds irreversibly to G proteins, providing a potent and sustained activation of adenylate cyclase. This property makes it particularly valuable in studies requiring prolonged activation of G protein-coupled signaling pathways .
Propiedades
Fórmula molecular |
C10H17N6Na3O13P3 |
|---|---|
Peso molecular |
591.17 g/mol |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1 |
Clave InChI |
XBOGMLFGDCNTMK-CYCLDIHTSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



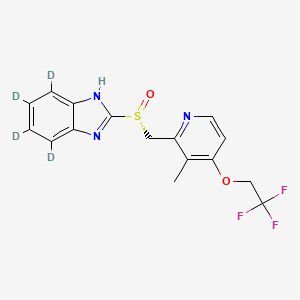


![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
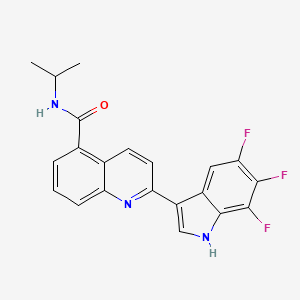
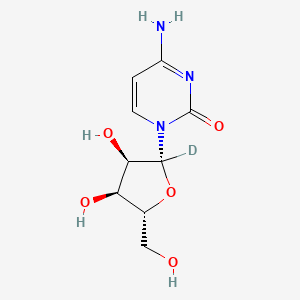
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
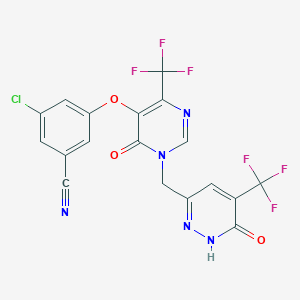
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
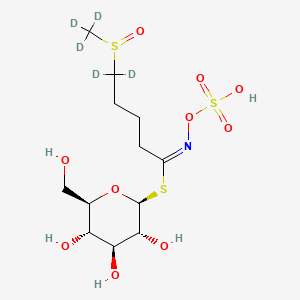
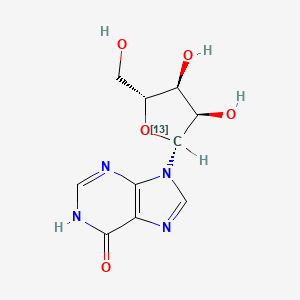
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
